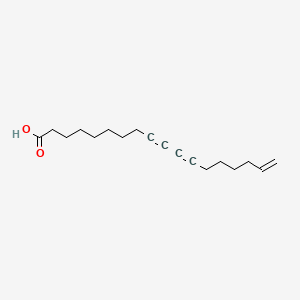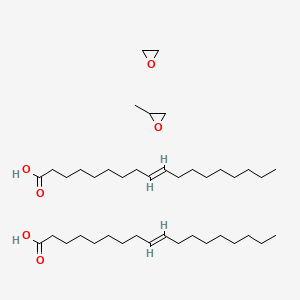
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is a complex polymeric compound. It is formed by the polymerization of oxirane (ethylene oxide) and 2-methyl-oxirane (propylene oxide) with di-(9Z)-9-octadecenoate. This compound is known for its unique properties, which make it useful in various industrial applications, particularly as a surfactant and emulsifying agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane typically involves the polymerization of oxirane and 2-methyl-oxirane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure. The di-(9Z)-9-octadecenoate is introduced during the polymerization process to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous polymerization reactors. The process involves the precise control of monomer feed rates, catalyst concentration, and reaction conditions to achieve consistent product quality. The final product is then purified and formulated for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the polymer structure, leading to changes in its physical and chemical properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, altering its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the polymer.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used in substitution reactions. The conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce partially hydrogenated polymers. Substitution reactions can yield a wide range of functionalized polymers with different properties.
Wissenschaftliche Forschungsanwendungen
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane has numerous scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems due to its ability to form stable emulsions and encapsulate active pharmaceutical ingredients.
Industry: Applied in the production of lubricants, coatings, and adhesives due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-methyloxirane;(E)-octadec-9-enoic acid;oxirane involves its ability to interact with various molecular targets through its functional groups. The polymer can form micelles and emulsions, which enhance the solubility and stability of hydrophobic compounds. The di-(9Z)-9-octadecenoate moiety provides hydrophobic interactions, while the oxirane and 2-methyl-oxirane units offer hydrophilic interactions, making it an effective surfactant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-ethylhexyl) ether
- Oxirane, 2-methyl-, polymer with oxirane, mono (2-propylheptyl) ether
- Oxirane, 2-methyl-, polymer with oxirane, ether with 1,2,3-propanetriol (3:1)
Uniqueness
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane is unique due to the presence of the di-(9Z)-9-octadecenoate moiety, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong emulsifying and surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic interactions, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
67167-17-3 |
|---|---|
Molekularformel |
C41H78O6 |
Molekulargewicht |
667.1 g/mol |
IUPAC-Name |
2-methyloxirane;(E)-octadec-9-enoic acid;oxirane |
InChI |
InChI=1S/2C18H34O2.C3H6O.C2H4O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/b2*10-9+;; |
InChI-Schlüssel |
VKNOHTGNTCEBDM-AFVZMACWSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC/C=C/CCCCCCCC(=O)O.CC1OC1.C1OC1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CC1CO1.C1CO1 |
| 67167-17-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


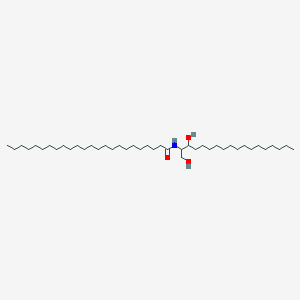
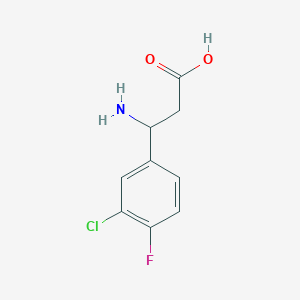
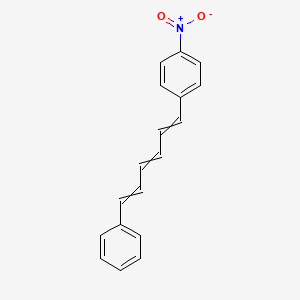
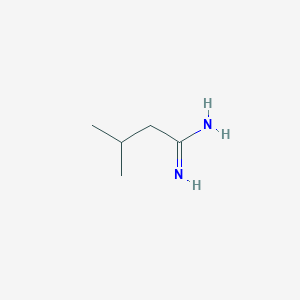
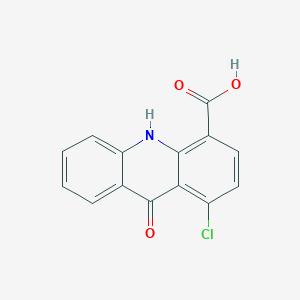
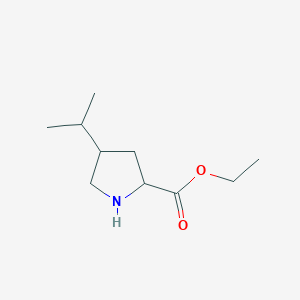
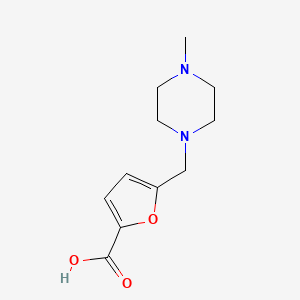
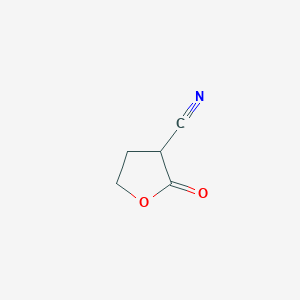

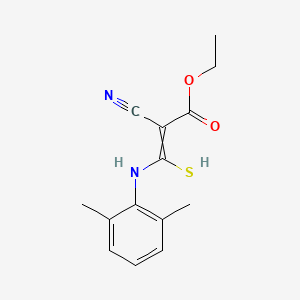
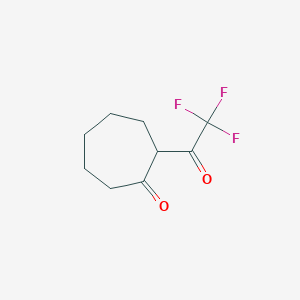
![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)
